molecular formula C12H18O2S B052236 [(2,2-Diethoxyethyl)sulfanyl]benzene CAS No. 66616-26-0

[(2,2-Diethoxyethyl)sulfanyl]benzene

Cat. No.: B052236
CAS No.: 66616-26-0
M. Wt: 226.34 g/mol
InChI Key: XGVOYFSWJOHTFC-UHFFFAOYSA-N
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Description

[(2,2-Diethoxyethyl)sulfanyl]benzene, also known as this compound, is a useful research compound. Its molecular formula is C12H18O2S and its molecular weight is 226.34 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the established synthetic routes for [(2,2-Diethoxyethyl)sulfanyl]benzene, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is synthesized via nucleophilic substitution or thiol-ene reactions. For example, benzene thiol derivatives can react with 2,2-diethoxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Optimization involves monitoring reaction time and stoichiometry to minimize byproducts like disulfides .
  • Key Parameters : Solvent polarity (e.g., DMF vs. THF), temperature control, and catalyst selection (e.g., phase-transfer catalysts) significantly affect yield. Purification via silica gel chromatography (eluent: hexane/ethyl acetate) resolves unreacted starting materials .

Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodology :

  • ¹H NMR : Look for a triplet at δ ~3.5–3.7 ppm (CH₂ adjacent to ether oxygens) and a singlet at δ ~1.2 ppm (ethoxy methyl groups). The aromatic protons appear as a multiplet at δ ~7.2–7.4 ppm .
  • ¹³C NMR : Peaks at δ ~60–70 ppm (ethoxy carbons) and δ ~40–50 ppm (sulfur-bound CH₂).
  • IR : Stretching bands at ~1100 cm⁻¹ (C-O-C) and ~2550 cm⁻¹ (S-H, if unreacted thiol remains) .

Advanced Research Questions

Q. How does the diethoxyethylsulfanyl moiety influence the compound’s reactivity in organometallic catalysis, and what experimental approaches validate its role?

  • Methodology : The sulfur atom acts as a soft ligand for transition metals (e.g., Pd or Cu), enabling cross-coupling reactions. For example, in Suzuki-Miyaura couplings, the compound may facilitate C-S bond activation. Researchers should compare reaction rates and yields with/without the diethoxyethyl group using kinetic studies and X-ray crystallography of metal complexes .
  • Data Analysis : Monitor reaction intermediates via LC-MS and quantify catalytic efficiency using turnover numbers (TONs). Contradictions in literature reports (e.g., variable TONs) may arise from solvent effects or competing side reactions (e.g., oxidation of sulfur) .

Q. What strategies can resolve contradictions in reported reaction outcomes involving this compound across different studies?

  • Methodology :

  • Systematic Variation : Test variables such as solvent (polar vs. nonpolar), temperature, and catalyst loading. For instance, dichloromethane may favor electrophilic substitutions, while DMSO promotes oxidation .
  • Control Experiments : Use deuterated analogs to track proton transfer mechanisms or isolate intermediates via quenching at timed intervals.
  • Computational Modeling : Compare density functional theory (DFT) calculations of reaction pathways with experimental data to identify discrepancies in proposed mechanisms .

Q. Safety and Stability Considerations

Q. What are the stability profiles of this compound under varying pH and thermal conditions, and how should degradation be mitigated?

  • Methodology :

  • Accelerated Stability Testing : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at 40–60°C. Monitor degradation via HPLC for byproducts like benzene sulfonic acids .
  • Storage Recommendations : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid prolonged exposure to light, which may induce radical-mediated decomposition .

Q. Table: Key Reactivity Insights

Reaction TypeConditionsMajor ProductsSupporting Evidence
Nucleophilic Substitution K₂CO₃, DMF, 80°CTarget compound + disulfide
Oxidation H₂O₂, AcOHSulfoxide/sulfone derivatives
Metal Coordination Pd(OAc)₂, DCM, 25°CPd-S complex

Properties

CAS No.

66616-26-0

Molecular Formula

C12H18O2S

Molecular Weight

226.34 g/mol

IUPAC Name

2,2-diethoxyethylsulfanylbenzene

InChI

InChI=1S/C12H18O2S/c1-3-13-12(14-4-2)10-15-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3

InChI Key

XGVOYFSWJOHTFC-UHFFFAOYSA-N

SMILES

CCOC(CSC1=CC=CC=C1)OCC

Canonical SMILES

CCOC(CSC1=CC=CC=C1)OCC

Synonyms

(Phenylthio)acetaldehyde Diethyl Acetal;  [(2,2-Diethoxyethyl)thio]benzene

Origin of Product

United States

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